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Compound of Interest

Compound Name: Vilanterol Acetate

Cat. No.: B13418200

This guide provides a comprehensive comparison of Vilanterol Acetate clinical trial data,
designed for researchers, scientists, and drug development professionals. The information is
presented to facilitate an objective evaluation of Vilanterol Acetate's performance against
other therapeutic alternatives, supported by available experimental data.

Efficacy of Vilanterol in Asthma

Vilanterol, in combination with the inhaled corticosteroid (ICS) Fluticasone Furoate (FF), has
demonstrated efficacy in improving lung function in patients with asthma. Clinical trials have
compared the FF/Vilanterol combination with other ICS/long-acting beta-agonist (LABA)
combinations, such as Fluticasone Propionate/Salmeterol (FP/SAL) and
Budesonide/Formoterol (BUD/FOR).

A key measure of efficacy in asthma trials is the change from baseline in forced expiratory
volume in one second (FEV1). The following table summarizes the change in trough FEV1 from
baseline in comparative studies.
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Change in
Treatment Study . Trough FEV1
. . Duration . Reference
Comparison Population from Baseline
(mL)
FF/VI: 172 vs.
) Placebo, FF: 136
FF/Vilanterol
) vs. Placebo.
(200/25 pg OD) Persistent )
12 weeks Difference [11[21[3]
vs. FF (100 ug Asthma
between FF/VI
OD)
and FF was not
significant.
Non-inferiority of
FF/VI to FP/SAL
FF/Vilanterol
. demonstrated.
(100/25 pg OD) Persistent )
24 weeks Adjusted mean [4]
vs. FP/SAL Asthma
treatment
(250/50 pg BID) _
difference of -37
mL.
FF/Vilanterol
12.5/50 pg &
( Ha Mean difference
12.5/100 ug; 2 ] )
Persistent (VI/FF minus
puffs OD) vs. 12 weeks [5]
Asthma FOR/FP) of
FOR/FP (6/125
54.75 mL.

Hg & 6/250 pg; 2

puffs BID)

OD: Once Daily, BID: Twice Daily

Efficacy of Vilanterol in Chronic Obstructive

Pulmonary Disease (COPD)

In patients with COPD, Vilanterol is also typically administered in combination with an ICS.

Studies have evaluated its efficacy in improving lung function, with FEV1 being a primary

endpoint.
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Change in
Treatment Study . Trough FEV1
. . Duration . Reference
Comparison Population from Baseline
(mL)
FF/Vilanterol 115 mL
Moderate-to- )
(100/25 pg OD) 24 weeks improvement vs.
severe COPD
vs. Placebo Placebo.
FF/Vilanterol
Moderate-to- Similar effects to
(50/25 ug OD) 24 weeks
severe COPD FF/V1 100/25 ug.
vs. Placebo
i Adjusted mean
FF/Vilanterol
treatment
(100/25 pg OD) Moderate-to- ]
] 84 days difference of 34
vs. Vilanterol (25  severe COPD ]
oD) mL in favor of
HO FF/VI.
Mean change
from baseline in
) 0-24h weighted
FF/Vilanterol
mean FEV1:
(100/25 pg OD) Moderate to very
12 weeks FF/VI 130 mL,
vs. FP/SAL severe COPD
FP/SAL 108 mL
(500/50 pg BID) _
(difference not
statistically
significant).
FF/Vilanterol Adjusted mean
(50/25, 100/25, improvements of
COPD 28 days

200/25 ug OD)

vs. Placebo

220 to 236 mL

vs. Placebo.

Safety and Tolerability

The safety profile of Vilanterol, primarily as part of the FF/Vilanterol combination, has been

evaluated in numerous clinical trials. The incidence of adverse events is a critical component of

this assessment.
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Common Serious
Treatment Study
. . Adverse Adverse Reference
Comparison Population
Events Events
Nasopharyngitis,
pharyng No treatment-

) headache, upper )
FF/Vilanterol vs. ] related serious
Asthma respiratory tract
FP/SAL ] ) adverse events

infection, oral
S reported.
candidiasis.
i o No serious
FF/Vilanterol vs. Not specified in
Asthma ) adverse events
FOR/FP detail.
reported.
i Similar adverse
FF/Vilanterol vs. ] No new safety
event profiles )
Placebo/Monoco  COPD signals
across treatment
mponents observed.
groups.
o FFIVI: 2%,
. Similar incidence
FF/Vilanterol vs. FP/SAL: 1%.
COPD of on-treatment _
FP/SAL None considered
adverse events.
drug-related.
Upper respiratory )
. _ . _ No serious or
_ Children with tract infection (3
Vilanterol 25 pg ) ) drug-related
Persistent subjects on
vs. Placebo ) adverse events
Asthma Vilanterol vs. 0

on placebo).

reported.

Pharmacokinetics of Vilanterol Acetate

Pharmacokinetic studies have characterized the absorption, distribution, metabolism, and

excretion of Vilanterol. Key parameters include maximum plasma concentration (Cmax), time to

reach maximum plasma concentration (Tmax), and the area under the plasma concentration-

time curve (AUC).
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Populatio 5 Cmax Tmax AUC Half-life Referenc
ose
n (pg/mL) (min) (pg-h/imL) (h) e
Children Median
: 25 ug :
with ) observatio
) (single and 132.8
Persistent nat12 12 ~3
repeat ) (AUCO-t)
Asthma (5- minutes
dose)
11 years) post-dose
Apparent
Geometric PP
plasma
mean not o
. elimination
Healthy specified, )
half-life of
Volunteers but
) Not Not 2.5 hours
(as 100 ug systemic N N )
specified specified following
FF/UMEC/ exposure )
inhaled
Vi) similar to o )
administrati
dual
. on of
therapies.
FF/VI.
In subjects
with
COPD, VI
Cmax was Systemic
67% lower exposure
] while increased
Subjects Not ~0.5-1 )
) N AUC(0-24) in 2.47
with COPD  specified hour ]
was 24% proportion
higher to the
compared dose.
with
healthy
subjects.

Experimental Protocols

Detailed experimental protocols are often proprietary and not fully disclosed in publications.

However, general methodologies for key assessments are outlined below.
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Spirometry

Spirometry is a central tool in respiratory clinical trials to measure lung function. Standardized
procedures are crucial for data consistency and reliability.

e Procedure: Based on American Thoracic Society (ATS) and European Respiratory Society
(ERS) guidelines, spirometry involves a maximal inhalation followed by a forceful and
complete exhalation into a spirometer. Key parameters measured include FEV1 and Forced
Vital Capacity (FVC).

e Quality Control: Spirometers require daily calibration checks using a 3-liter syringe to ensure
accuracy. The procedure should be demonstrated to the patient, and multiple maneuvers
(typically at least three acceptable) are performed to ensure reproducibility.

o Data Interpretation: Results are compared to predicted values based on age, height, sex,
and ethnicity. In clinical trials, the change from baseline is a key endpoint.

Asthma Exacerbation Monitoring

The definition and monitoring of asthma exacerbations are critical for evaluating the efficacy of
a new treatment in preventing these events.

» Definition: An asthma exacerbation is generally defined as a worsening of asthma symptoms
requiring a change in treatment. In clinical trials, this is often operationalized as the need for
systemic corticosteroids for at least three days, an emergency department visit, or
hospitalization due to asthma.

« Monitoring: Patients are typically provided with an action plan and instructed to record
worsening symptoms, increased use of rescue medication, and any healthcare utilization. In
some studies, daily peak expiratory flow (PEF) monitoring is also used.

Signaling Pathways and Workflows
Vilanterol's Mechanism of Action: 2-Adrenergic
Receptor Signaling

Vilanterol is a long-acting 2-adrenergic agonist (LABA). Its therapeutic effect is mediated
through the activation of 32-adrenergic receptors on airway smooth muscle cells, leading to
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Vilanterol's mechanism of action via the 32-adrenergic receptor pathway.

Vilanterol Metabolism Workflow

Vilanterol undergoes extensive metabolism, primarily through the cytochrome P450 3A4
(CYP3A4) enzyme system. The main metabolic pathway is O-dealkylation.
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Vilanterol Metabolism Workflow
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A simplified workflow of Vilanterol metabolism and excretion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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